molecular formula C21H22O5 B1590490 Diethyl 2-(4-(benzyloxy)benzylidene)malonate CAS No. 53361-40-3

Diethyl 2-(4-(benzyloxy)benzylidene)malonate

Cat. No. B1590490
CAS RN: 53361-40-3
M. Wt: 354.4 g/mol
InChI Key: VWHQKXNYOOUFKX-UHFFFAOYSA-N
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Description

Diethyl 2-(4-(benzyloxy)benzylidene)malonate is a chemical compound with the molecular formula C21H22O5 . It has an average mass of 354.396 Da and a monoisotopic mass of 354.146729 Da .


Synthesis Analysis

The synthesis of Diethyl 2-(4-(benzyloxy)benzylidene)malonate could potentially involve a malonic ester synthesis . This is a chemical reaction where diethyl malonate or another ester of malonic acid is alkylated at the carbon alpha (directly adjacent) to both carbonyl groups, and then converted to a substituted acetic acid .


Molecular Structure Analysis

The molecular structure of Diethyl 2-(4-(benzyloxy)benzylidene)malonate consists of a malonate group (a diethyl ester of malonic acid) attached to a benzylidene group with a benzyloxy substituent .


Chemical Reactions Analysis

The malonic ester synthesis is a key reaction involving Diethyl 2-(4-(benzyloxy)benzylidene)malonate . The carbons alpha to carbonyl groups can be deprotonated by a strong base. The carbanion formed can undergo nucleophilic substitution on the alkyl halide, to give the alkylated compound .

properties

IUPAC Name

diethyl 2-[(4-phenylmethoxyphenyl)methylidene]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O5/c1-3-24-20(22)19(21(23)25-4-2)14-16-10-12-18(13-11-16)26-15-17-8-6-5-7-9-17/h5-14H,3-4,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWHQKXNYOOUFKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60494769
Record name Diethyl {[4-(benzyloxy)phenyl]methylidene}propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60494769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 2-(4-(benzyloxy)benzylidene)malonate

CAS RN

53361-40-3
Record name Diethyl {[4-(benzyloxy)phenyl]methylidene}propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60494769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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